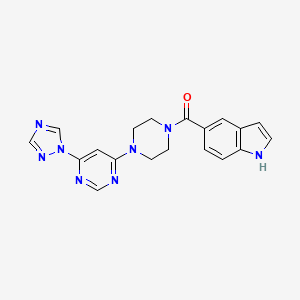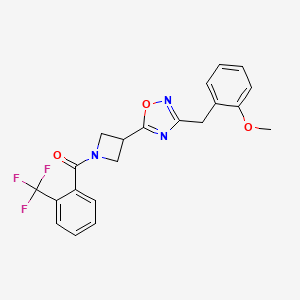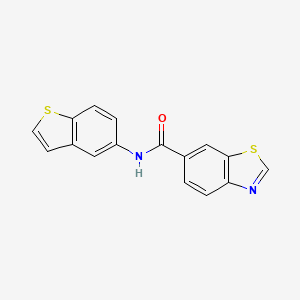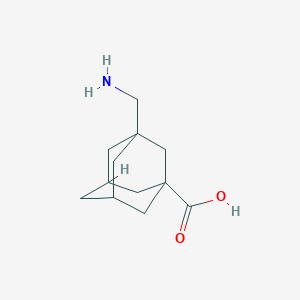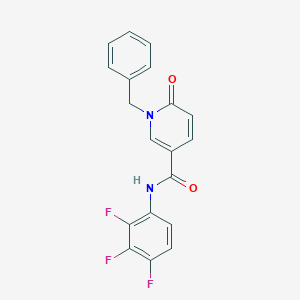
3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . It’s a colorless volatile liquid that darkens readily upon exposure to air, and is usually distilled in the presence of a small amount of hydroquinone . Benzofuran is a colorless liquid and is the parent of many related compounds with more complex structures .
Synthesis Analysis
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.
Chemical Reactions Analysis
Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens immediately upon exposure to air and polymerizes in light . It has low basicity than amines and other aromatic compounds due to the delocalization of the lone pair of electrons of the nitrogen atom in the aromatic ring .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Synthesis and Characterization of Derivatives : A study demonstrated the synthesis of carbohydrazone derivatives using 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide. These compounds showed good to moderate antibacterial effects against various strains of bacteria (Nasareb & Siddiquia, 2016).
Novel Heterocycles Synthesis : Another study focused on synthesizing novel heterocycles from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the diverse applications of similar compounds (Baashen, Abdel-Wahab & El‐Hiti, 2017).
In Vitro Antimicrobial Screening : A series of derivatives were synthesized and screened for their in vitro antibacterial activity, indicating the potential of these compounds in antimicrobial applications (Idrees et al., 2020).
Antimicrobial Screening and Activity
Antimicrobial Agents : A research highlighted the synthesis of N ′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides. These compounds exhibited significant antimicrobial activity, particularly against Escherichia coli and Pseudomonas vulgaris (Ugale et al., 2017).
New Pyrazole Derivatives : The synthesis of novel pyrazole derivatives from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide showed antimicrobial activities against various bacterial and fungal strains (Siddiqui et al., 2013).
Molecular Docking and Anti-TB Study
- Docking Analysis for Antibacterial Activity : A study involved molecular docking to assess the antibacterial and anticancer activity of 3-hydroxy-1-benzofuran-2-carbohydrazide. It showed promising results against tuberculosis (Thorat et al., 2016).
Miscellaneous Applications
Synthesis of Pyrrole Derivatives : Research on the synthesis of pyrrole derivatives indicated their wide range of biological activities, including antibacterial, antifungal, and anthelmintic properties (Bhardwaj & Sharma, 2021).
Novel Benzofuran Derivatives as Anticancer Agents : A study explored the synthesis of benzofuran derivatives containing various moieties, showing potential as anticancer agents (Abdel-Aziem, 2017).
Monoamine Oxidase Inhibitory Compounds for Parkinson Disease : Another study synthesized compounds targeting monoamine oxidase-B, showcasing potential treatments for Parkinson's disease (Dawbaa et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVZIYDVWFQSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

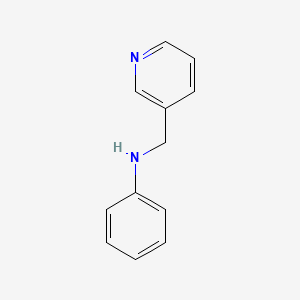

![3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2592105.png)
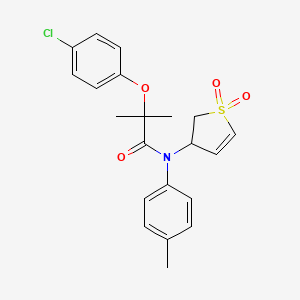
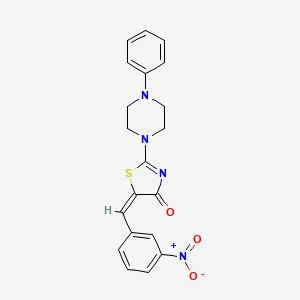
![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)
![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)

